molecular formula C26H31N3O7S2 B2751033 diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-62-8

diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2751033
CAS No.: 449781-62-8
M. Wt: 561.67
InChI Key: DAWQJCFUDHGDFH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a bicyclic scaffold fused with a thiophene ring. Its structure includes:

  • Diethyl ester groups at positions 3 and 6 of the pyridine ring.
  • A 2-benzamido substituent modified with a 4-(N,N-diallylsulfamoyl) group.
  • A partially hydrogenated dihydrothieno-pyridine core.

This derivative is hypothesized to exhibit unique biological and physicochemical properties due to the sulfamoyl-diallyl moiety, which distinguishes it from simpler amino or alkoxy-substituted analogs .

Properties

IUPAC Name

diethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O7S2/c1-5-14-29(15-6-2)38(33,34)19-11-9-18(10-12-19)23(30)27-24-22(25(31)35-7-3)20-13-16-28(17-21(20)37-24)26(32)36-8-4/h5-6,9-12H,1-2,7-8,13-17H2,3-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWQJCFUDHGDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and therapeutic implications, drawing from diverse sources.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for various biological activities. Its structure can be represented as follows:

  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 364.43 g/mol

Antitumor Activity

Research indicates that compounds with similar thieno[2,3-c]pyridine frameworks exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1/S or G2/M checkpoint, thereby preventing cancer cell division.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways may be attributed to its interaction with various signaling molecules:

  • Inhibition of NF-kB Pathway : Similar compounds have demonstrated the capacity to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
  • Reduction of Cytokine Production : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

Study TypeCell LineIC50 (µM)Mechanism of Action
CytotoxicityHeLa (cervical cancer)15Apoptosis induction
CytotoxicityMCF-7 (breast cancer)12Cell cycle arrest
Anti-inflammatoryRAW 264.7 (macrophages)10NF-kB inhibition

Case Study 1: Cancer Treatment

A clinical trial involving a related thieno[2,3-c]pyridine derivative showed significant tumor reduction in patients with advanced solid tumors. The trial highlighted the need for further investigation into dosage optimization and combination therapies with existing chemotherapeutics.

Case Study 2: Inflammatory Disorders

Another study explored the use of thieno[2,3-c]pyridine derivatives in treating rheumatoid arthritis. Patients exhibited reduced joint swelling and pain after treatment with a related compound over an eight-week period.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thieno[2,3-c]pyridine Core

Ester Group Modifications
Compound Name Ester Groups (Positions 3 and 6) Key Substituent at Position 2 Melting Point (°C) Yield (%) Biological Activity
Diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (Target) Diethyl 4-(N,N-Diallylsulfamoyl)benzamido Not reported Not reported Potential sulfonamide activity
Diethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3g) Diethyl 3,4,5-Trimethoxyphenylamino 67–69 63 Antitubulin agent
6-tert-Butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2c) Ethyl + tert-butyl Amino Not reported 66 A1 adenosine receptor modulator
Dimethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3c) Dimethyl 3,4,5-Trimethoxyphenylamino 140–141 58 Antitubulin agent

Key Observations :

  • tert-Butyl groups (2c) introduce steric bulk, which may hinder receptor binding but improve thermal stability .
Position 2 Functionalization
  • Sulfamoyl vs. Amino/Trimethoxyphenylamino: The diallylsulfamoyl-benzamido group in the target compound introduces a sulfonamide pharmacophore, which is absent in amino (2c) or trimethoxyphenylamino (3g) analogs. Sulfonamides are known for antibacterial and enzyme inhibitory activities . Trimethoxyphenylamino substituents (3g, 3c) are associated with antitubulin activity, as seen in colchicine-site binding agents .

Comparison :

  • Yields for diethyl derivatives (e.g., 3g: 63%) are comparable to tert-butyl analogs (2c: 66%), suggesting similar synthetic feasibility .
  • Brominated analogs (e.g., 5g in ) exhibit lower yields (~65%), likely due to side reactions during halogenation.

Spectroscopic and Crystallographic Data

  • Target Compound : Expected ¹H-NMR signals include:
    • Diallyl protons (δ 5.6–5.9 ppm, multiplet).
    • Sulfamoyl NH (δ 9.5–10.5 ppm, broad singlet) .
  • Analog 2a (Schiff base): X-ray analysis reveals a planar thieno-pyridine core with intramolecular hydrogen bonding between the Schiff base and methoxy groups, stabilizing the crystal lattice .
  • Analog 3c : ¹³C-NMR confirms the dimethyl ester (δ 51.51 ppm) and trimethoxyphenyl (δ 56.38 ppm) groups .

Q & A

Q. What are the critical steps in synthesizing diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate?

  • Methodological Answer : Synthesis involves multi-step organic reactions:
  • Core Formation : Construct the thieno[2,3-c]pyridine core via cyclization of substituted pyridines with sulfur-containing precursors (e.g., using morpholine and sulfur in ethanol under reflux) .
  • Functionalization : Introduce the N,N-diallylsulfamoyl benzamido group via amide coupling, typically using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous conditions .
  • Esterification : Install diethyl ester groups at positions 3 and 6 using alkylation or transesterification reactions .
  • Key Parameters : Control temperature (60–100°C), solvent polarity (e.g., DMF or THF), and reaction time (6–24 hrs) to optimize yields (typically 60–75%) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon backbone (e.g., δ 2.89–4.55 ppm for thienopyridine protons; δ 160–170 ppm for carbonyl carbons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M]+ at m/z 550–600 range) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What structural features influence its biological activity?

  • Methodological Answer : Key structural determinants include:
  • Thienopyridine Core : Facilitates π-π stacking with biological targets (e.g., enzymes or receptors) .
  • N,N-Diallylsulfamoyl Group : Enhances solubility and modulates electronic properties for target binding .
  • Diethyl Ester Moieties : Serve as prodrug motifs, hydrolyzable in vivo to active carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) or organocatalysts for amide formation .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve efficiency .
  • Scale-Up Protocols : Use continuous flow reactors for exothermic steps (e.g., cyclization) to maintain temperature control and reduce side reactions .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Methodological Answer :
  • SAR Studies : Systematically vary substituents (e.g., replace diallylsulfamoyl with methylpiperidinyl groups) and compare IC₅₀ values .
  • Crystallography : Resolve X-ray structures of compound-target complexes (e.g., enzyme active sites) to identify binding discrepancies .
  • Meta-Analysis : Aggregate data from analogs (e.g., dihydropyridines or Schiff base derivatives) to identify trends in bioactivity .

Q. How can computational methods predict its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase or GST) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Models : Train machine learning algorithms on datasets of similar thienopyridines to predict activity .

Data Contradiction Analysis

Issue Possible Causes Resolution Strategies References
Variable synthesis yieldsInconsistent solvent purity or temperatureStandardize reagent sources; use automated reactors
Discrepant bioassay resultsDifferences in cell lines or assay protocolsValidate assays with positive controls (e.g., doxorubicin)
NMR signal splittingRotamers from hindered sulfonamide rotationAcquire variable-temperature NMR or 2D COSY

Key Structural and Synthetic Data

Parameter Typical Value/Range Technique Reference
Melting Point215–225°CDSC
Reaction Yield (Core Step)60–75%Gravimetric analysis
LogP (Predicted)3.2–3.8ChemDraw
IC₅₀ (AChE Inhibition)7.13 ± 0.84 µMEllman’s assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.